molecular formula C13H21O3P B3392528 Dipropan-2-yl benzylphosphonate CAS No. 1083-98-3

Dipropan-2-yl benzylphosphonate

Cat. No.: B3392528
CAS No.: 1083-98-3
M. Wt: 256.28 g/mol
InChI Key: VULUBVNRKILAME-UHFFFAOYSA-N
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Description

Dipropan-2-yl benzylphosphonate (CAS 1083-98-3) is a high-purity organophosphonate compound with the molecular formula C13H21O3P and a molecular weight of 256.28 g/mol. This chemical is characterized by its physical properties including a density of approximately 1.057 g/cm³ and a predicted boiling point of 343.1°C (citation:6). As a benzylphosphonate ester, it serves as a versatile building block in organic synthesis and pharmaceutical research. Organophosphonates like this compound are recognized for their significant antimicrobial potential. Recent scientific investigations into related diethyl benzylphosphonate derivatives demonstrate that such compounds exhibit potent and selective cytotoxic activity against pathogenic Escherichia coli strains, including those with varying lipopolysaccharide (LPS) lengths in their cell membranes (citation:3). The mechanism of action for this class of compounds appears to involve significant defragmentation of the bacterial membrane and cell wall structure, leading to high minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) values, in some cases showing greater potential as antibacterial agents than commonly used antibiotics like ciprofloxacin (citation:3). In chemical synthesis, the diisopropyl phosphonate group acts as a key precursor for various reactions. The compound's structure, featuring a phosphonate group adjacent to a benzyl ring, makes it a valuable reagent in the development of novel chemical entities for research, including potential applications in creating specialty polymers and materials (citation:6)(citation:9). This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all appropriate safety protocols when handling this chemical.

Properties

IUPAC Name

di(propan-2-yloxy)phosphorylmethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21O3P/c1-11(2)15-17(14,16-12(3)4)10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULUBVNRKILAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(CC1=CC=CC=C1)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10308261
Record name dipropan-2-yl benzylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10308261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083-98-3
Record name NSC202851
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202851
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dipropan-2-yl benzylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10308261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipropan-2-yl benzylphosphonate can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. This reaction typically uses Pd(OAc)2 as the palladium source and Xantphos as a supporting ligand . Another method involves the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination . This method provides a large variety of aryl phosphonates and proceeds smoothly with various functionalities.

Industrial Production Methods

Industrial production of this compound often involves large-scale adaptations of the aforementioned synthetic routes. The use of microwave irradiation and visible-light illumination can enhance reaction rates and yields, making the process more efficient for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Dipropan-2-yl benzylphosphonate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted benzylphosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dipropan-2-yl benzylphosphonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of dipropan-2-yl benzylphosphonate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the growth of bacteria by interfering with their DNA replication and protein synthesis processes. This is achieved through the formation of non-hydrolysable analogs of ATP, which disrupts various metabolic processes within the bacterial cells .

Comparison with Similar Compounds

Key Research Findings

Antimicrobial Superiority : Benzylphosphonates with optimized ester groups (e.g., diethyl) demonstrate greater efficacy against pathogenic E. coli than standard antibiotics, likely due to targeted DNA interaction .

Antisense Efficiency : Terminal benzylphosphonate modifications in ODNs maximize HCV inhibition (96%) while minimizing toxicity, a result of enhanced RNase H activation and reduced steric hindrance .

Structural Flexibility : The position of phosphonate modifications (terminal vs. scattered) significantly impacts biological activity, with terminal isopropyl esters likely offering the best balance of stability and efficacy .

Q & A

Q. What are the common synthetic routes for preparing Dipropan-2-yl benzylphosphonate?

this compound can be synthesized via palladium-catalyzed reactions or acidic hydrolysis. For example, substituted benzylphosphonates are synthesized using Pd-catalyzed α,β-homodiarylation of vinyl esters, which improves yields through optimized pathways. Acidic hydrolysis of dialkyl benzylphosphonates under HCl catalysis involves monitoring substituent effects on reaction rates using techniques like HPLC or NMR .

Q. How is this compound utilized in palladium-catalyzed CH functionalization reactions?

It acts as a directing group in meta-CH cyanation of arenes (e.g., benzylphosphonates, benzylsulfonates). The reaction requires palladium acetate, a pyrimidine-based directing group, oxidants, and ligands under controlled conditions to achieve regioselectivity. Methodological optimization includes solvent selection and ligand screening .

Q. What are the primary research applications of benzylphosphonate derivatives in biological studies?

Benzylphosphonate-modified oligonucleotides (ODNs) enhance membrane permeation and inhibit viral gene expression. Terminal modifications of benzylphosphonate ODNs showed 96% inhibition of HCV by potentially inducing RNase H activity, while scattered modifications were less effective due to steric hindrance .

Advanced Research Questions

Q. How do substituents on the benzyl group influence the hydrolysis kinetics of this compound?

Substituents significantly alter hydrolysis rates. Electron-withdrawing groups accelerate the reaction, while bulky groups slow it. Kinetic studies using HCl catalysis revealed a two-step mechanism, with rate constants (k1, k2) determined via HPLC or NMR. For example, diethyl benzylphosphonate (4k) hydrolyzed slower than α-hydroxy derivatives due to lower k2 values .

Q. What methodological approaches assess the antimicrobial efficacy of benzylphosphonate derivatives?

Minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) tests are used on bacterial strains (e.g., E. coli K12, R2-R3). DNA modification analysis via Fpg digestion after exposure to benzylphosphonates revealed greater antibacterial potential than ciprofloxacin or cloxacillin, highlighting structure-activity relationships .

Q. What factors affect the adsorption of this compound on mineral surfaces?

Adsorption depends on pH and oxyanion basicity. Comparative studies with methylphosphonate and phenylphosphonate showed benzylphosphonate’s adsorption behavior aligns with H-phosphonate, influenced by pKa values (e.g., benzylphosphonate pKa1 = 2.24, pKa2 = 7.93). Adsorption is minimal for monoprotic oxyanions like phenylphosphinate .

Q. How do terminal modifications of benzylphosphonate oligonucleotides enhance gene expression inhibition?

Terminal modifications reduce steric hindrance, enabling RNase H activation and subsequent degradation of viral RNA. In HCV inhibition assays, terminally modified benzylphosphonate ODNs achieved 96% suppression of reporter gene expression, outperforming scattered modifications due to better enzyme compatibility .

Methodological Notes

  • Catalytic Reactions : Optimize Pd catalyst loading and oxidant stoichiometry to balance reactivity and side reactions .
  • Hydrolysis Studies : Use pseudo-first-order kinetics and monitor intermediates spectroscopically to derive rate constants .
  • Biological Assays : Include negative controls (unmodified ODNs) and validate RNase H activity via gel electrophoresis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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